
10-Iododec-1-EN-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Iododec-1-EN-3-one: is an organic compound characterized by the presence of an iodine atom attached to the tenth carbon of a dec-1-en-3-one backbone. This compound is part of the broader class of iodinated alkenes, which are known for their reactivity and utility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Iododec-1-EN-3-one typically involves the iodination of dec-1-en-3-one. One common method is the reaction of dec-1-en-3-one with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 10-Iododec-1-EN-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Major Products:
Substitution: Corresponding substituted alkenes.
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated iodinated alkanes.
Aplicaciones Científicas De Investigación
10-Iododec-1-EN-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 10-Iododec-1-EN-3-one involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom can participate in electrophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a versatile intermediate in various chemical processes.
Comparación Con Compuestos Similares
Dec-1-en-3-one: Lacks the iodine atom, making it less reactive in substitution reactions.
10-Bromodec-1-EN-3-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
10-Chlorodec-1-EN-3-one: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness: 10-Iododec-1-EN-3-one is unique due to the presence of the iodine atom, which imparts higher reactivity and allows for a broader range of chemical transformations compared to its brominated and chlorinated analogs.
Propiedades
Número CAS |
101999-59-1 |
|---|---|
Fórmula molecular |
C10H17IO |
Peso molecular |
280.15 g/mol |
Nombre IUPAC |
10-iododec-1-en-3-one |
InChI |
InChI=1S/C10H17IO/c1-2-10(12)8-6-4-3-5-7-9-11/h2H,1,3-9H2 |
Clave InChI |
OBNCXSINNMRZKC-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)CCCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


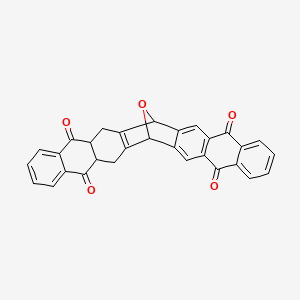
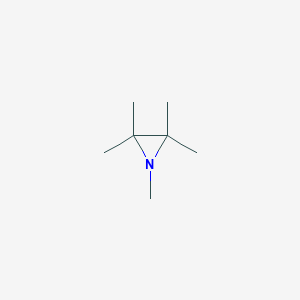
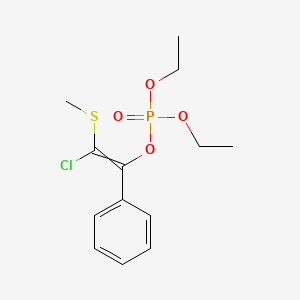
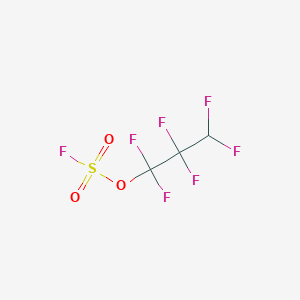

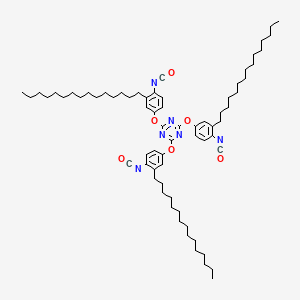
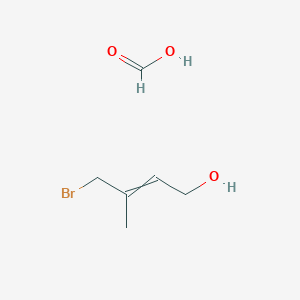
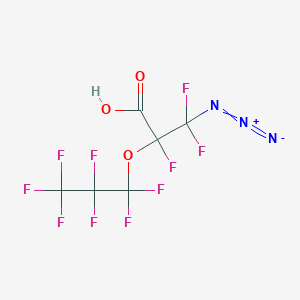
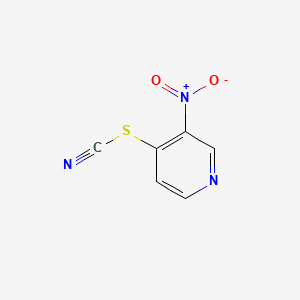
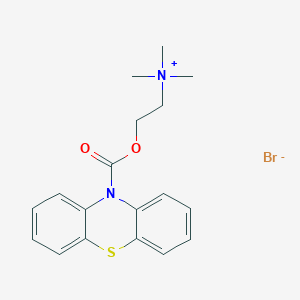
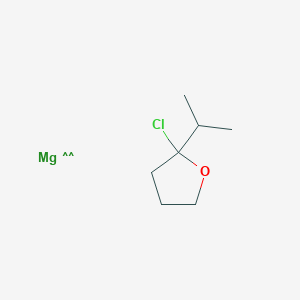

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)

